molecular formula C16H11FN2O2S2 B10770286 (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B10770286
M. Wt: 346.4 g/mol
InChI Key: KXFOCXRVKPGLHA-MDWZMJQESA-N
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Preparation Methods

The synthesis of (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the RGS4 protein. By binding to RGS4, the compound inhibits its activity, thereby modulating G-protein signaling pathways. This inhibition can affect various cellular processes, making the compound a potential therapeutic agent for diseases involving dysregulated G-protein signaling .

Comparison with Similar Compounds

Similar compounds to (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include other RGS4 inhibitors and compounds with similar structural motifs. Some of these compounds are:

The uniqueness of this compound lies in its specific inhibitory action on RGS4, which distinguishes it from other compounds with broader or different targets.

Properties

Molecular Formula

C16H11FN2O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H11FN2O2S2/c1-9-2-7-12(23-9)8-13-14(20)18-16(22)19(15(13)21)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20,22)/b13-8+

InChI Key

KXFOCXRVKPGLHA-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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